molecular formula C21H18N4O2S B11505243 1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone CAS No. 632292-95-6

1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B11505243
CAS No.: 632292-95-6
M. Wt: 390.5 g/mol
InChI Key: GJUZPIOWDJLNIH-UHFFFAOYSA-N
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Description

1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that features a furan ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the triazole ring: The triazole ring can be formed via a cycloaddition reaction, often involving azides and alkynes.

    Coupling reactions: The furan and triazole rings are then coupled using a sulfanyl linker under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the triazole ring could lead to dihydrotriazoles.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology

In biological research, this compound might be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents, targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new polymers or as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of bacteria by targeting specific enzymes or disrupting cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(5-methylfuran-2-yl)-2-{[4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: Lacks the phenylamino group.

    1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: Contains a methylamino group instead of a phenylamino group.

Uniqueness

The presence of the phenylamino group in 1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone might confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.

Properties

CAS No.

632292-95-6

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(5-methylfuran-2-yl)ethanone

InChI

InChI=1S/C21H18N4O2S/c1-15-12-13-19(27-15)18(26)14-28-21-24-23-20(22-16-8-4-2-5-9-16)25(21)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,22,23)

InChI Key

GJUZPIOWDJLNIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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